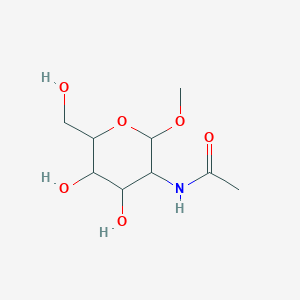
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Overview
Description
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a biochemical reagent commonly used in various scientific research fields. It is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by an acetamido group, and the anomeric hydroxyl group is methylated. This compound is known for its role in glycosylation processes and is often utilized in studies related to carbohydrate chemistry and glycobiology .
Mechanism of Action
Target of Action
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, also known as Methyl N-acetyl-α-D-glucosaminide, is a biochemical reagent . It is primarily used in life science research as a biological material or organic compound
Mode of Action
It is known to be used in various biochemical assays .
Biochemical Pathways
It is used as a substrate in assays of n-acetyl-a-d-glucosaminidase , suggesting it may be involved in pathways related to this enzyme.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy. It is recommended to be stored under specific conditions as mentioned in the Certificate of Analysis .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known to vary with different dosages .
Metabolic Pathways
It is known to be involved in various metabolic pathways .
Transport and Distribution
It is known to interact with various transporters or binding proteins .
Subcellular Localization
It is known to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can be synthesized through several methods. One common approach involves the glycosylation of methyl alpha-D-glucopyranoside with acetamido groups. The reaction typically uses methanol as a solvent and a catalyst such as bromide ions to promote the glycosidation process . The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale glycosylation reactions. These processes are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then purified through crystallization or chromatography techniques to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation yields carboxylic acids, reduction produces amines, and substitution reactions result in various derivatives with different functional groups .
Scientific Research Applications
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is employed in studies of glycosylation processes and the role of carbohydrates in biological systems.
Medicine: It is investigated for its potential in drug development, particularly in designing glycosylated drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of other complex molecules
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- N-Acetyl-D-glucosamine
Uniqueness
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to its specific configuration and functional groups, which make it particularly useful in glycosylation studies. Compared to its beta-anomer, the alpha-anomer has different reactivity and binding properties, which can be advantageous in certain biochemical applications .
Properties
CAS No. |
6082-04-8 |
|---|---|
Molecular Formula |
C9H17NO6 |
Molecular Weight |
235.23 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12) |
InChI Key |
ZEVOCXOZYFLVKN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O |
Synonyms |
Methyl 2-(Acetylamino)-2-deoxy-α-D-glucopyranoside; Methyl N-Acetyl-α-D-glucosaminide; Methyl N-Acetyl-α-glucosaminide; NSC 77914; α-Methyl N-Acetylglucosaminide; _x000B_GlcNAc1-α-OMe; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside a molecule of interest in carbohydrate chemistry?
A1: this compound serves as a valuable building block in synthesizing more complex carbohydrates. Its structure, containing a protected amine group, makes it suitable for various chemical modifications. [, ] For instance, researchers have successfully used derivatives of this compound with specific protecting groups (like benzylidene, tetraisopropyldisiloxane-1,3-diyl, or benzyl) to synthesize oligosaccharides related to the O-specific antigen of type 1 Shigella dysenteriae. []
Q2: What specific reaction involving this compound is highlighted in the research?
A2: The research highlights the reaction of various glycosyl chlorides, including 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl chloride, with derivatives of this compound. [] This type of reaction is crucial for forming glycosidic bonds, which are the linkages between sugar units in oligosaccharides and polysaccharides.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




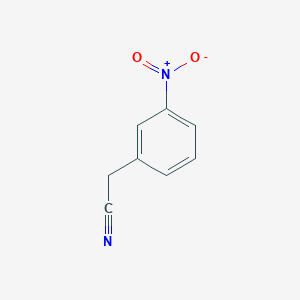
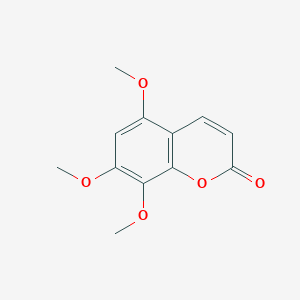

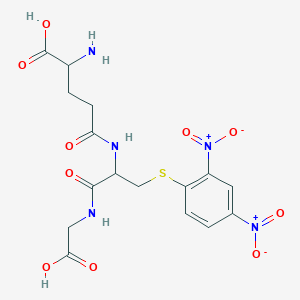
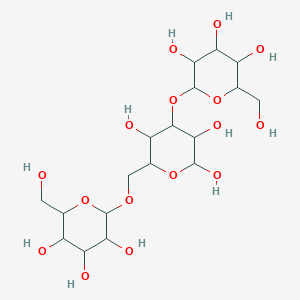
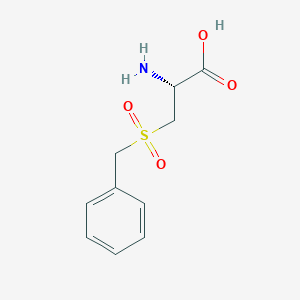
![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B14291.png)

